2-Amino-N-methylthiazole-5-carboxamide chemical properties
2-Amino-N-methylthiazole-5-carboxamide chemical properties
CAS: 1177494-20-0 | Formula: C₅H₇N₃OS | MW: 157.19 g/mol [1][2][3]
Executive Summary
2-Amino-N-methylthiazole-5-carboxamide is a critical heterocyclic building block belonging to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry.[3] It serves as a simplified structural analog of the kinase inhibitor Dasatinib (Sprycel®), retaining the core hydrogen-bonding pharmacophore required for ATP-competitive inhibition.
Beyond its historical use in tyrosine kinase inhibition (TKI), this moiety has gained renewed utility in Targeted Protein Degradation (TPD) as a ligand for E3 ligase recruitment and in Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency and defined vector geometry.[3]
Physicochemical Profile
The molecule exhibits a "push-pull" electronic system where the electron-donating 2-amino group interacts with the electron-withdrawing 5-carboxamide via the thiazole
| Property | Value / Description | Context |
| Molecular Weight | 157.19 g/mol | Fragment-like (Rule of 3 compliant) |
| CAS Number | 1177494-20-0 | Unique Identifier |
| Appearance | Off-white to pale yellow solid | Typical of aminothiazoles |
| LogP (Calc) | ~0.36 | Highly hydrophilic; good aqueous solubility potential |
| TPSA | ~93 Ų | High polarity relative to size; drives H-bonding |
| pKa (Ring N) | ~3.0 - 3.5 (Estimated) | Lower than unsubstituted thiazole (pKa ~2.[3][4]5) due to 2-NH₂, but tempered by 5-EWG.[3] |
| H-Bond Donors | 3 (Exocyclic NH₂, Amide NH) | Critical for Hinge Binding |
| H-Bond Acceptors | 4 (Ring N, Carbonyl O, Ring S, Amide N) | Versatile interaction profile |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is vital for docking studies and synthetic planning.[3] While the amino-thiazole form is predominant in solution and solid state due to aromatic stabilization, the imino-thiazoline tautomer contributes to reactivity patterns, particularly during alkylation reactions.[4]
Electronic "Push-Pull" System
The 5-carboxamide group acts as an electron-withdrawing group (EWG), reducing the electron density of the thiazole ring.[4]
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Effect 1: Increases the acidity of the amide proton.[3]
-
Effect 2: Deactivates the C4 position toward electrophilic aromatic substitution.[3]
-
Effect 3: Stabilizes the amino tautomer over the imino form via conjugation.[3]
Figure 1: Tautomeric equilibrium and resonance stabilization of the 2-aminothiazole core.
Synthetic Methodologies
Two primary routes exist for synthesizing 2-amino-N-methylthiazole-5-carboxamide. The Ester Aminolysis route is preferred for laboratory scale due to the commercial availability of the precursor.[3]
Route A: Aminolysis of Ethyl 2-aminothiazole-5-carboxylate (Recommended)
This method utilizes the readily available ethyl ester.[3] The reaction is driven by the nucleophilicity of methylamine.[3]
-
Precursor: Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8).[3]
-
Reagent: Methylamine (33% in EtOH or 2M in THF).
-
Conditions: Sealed tube, 60–80°C, 4–12 hours.
Protocol:
-
Charge a pressure vessel with ethyl 2-aminothiazole-5-carboxylate (1.0 eq).
-
Add Methylamine (10-20 eq) as a solution in Ethanol or THF.
-
Seal and heat to 70°C. Monitor by TLC (EtOAc/MeOH) or LCMS.
-
Upon completion, cool to 0°C. The product often precipitates.
-
Filter and wash with cold ethanol.[3] Recrystallize from MeOH if necessary.
Route B: Hantzsch Thiazole Synthesis (Cyclization)
This route constructs the ring from acyclic precursors, useful if the ester is unavailable or if isotopic labeling is required.[3]
Figure 2: Comparative synthetic pathways.[3] Route A is operationally simpler for standard derivatives.
Reactivity & Stability
Nucleophilicity (Amine vs. Amide)
The molecule possesses three nitrogen atoms with distinct reactivities:
-
2-Amino Nitrogen (Exocyclic): The most nucleophilic site.[3][4] It readily undergoes acylation (e.g., with acid chlorides) or reductive amination.[3] In kinase inhibitor synthesis (e.g., Dasatinib), this nitrogen reacts with a chloropyrimidine.[3]
-
Ring Nitrogen (Endocyclic): Weakly basic (pKa ~3).[3] Acts as a hydrogen bond acceptor.[3] Alkylation here is possible but usually requires strong bases and leads to N-alkylated imino products.[3]
-
Amide Nitrogen: Non-nucleophilic under standard conditions due to resonance with the carbonyl.[3][4]
Stability
-
Hydrolysis: The 5-carboxamide bond is stable under neutral and mild acidic conditions but will hydrolyze to the carboxylic acid (2-aminothiazole-5-carboxylic acid) under refluxing 6N HCl or NaOH.[3][4]
-
Oxidation: The thiazole sulfur is susceptible to oxidation to N-oxides or sulfoxides if treated with strong oxidants like m-CPBA, though the electron-deficient nature of the ring (due to the 5-carboxamide) makes it more resistant than simple thiazoles.[4]
Medicinal Chemistry Applications
Kinase Hinge Binding
The 2-aminothiazole-5-carboxamide motif is a classic "Hinge Binder."[3]
-
Donor-Acceptor Motif: The Ring Nitrogen (Acceptor) and the 2-Amino group (Donor) form a bidentate H-bond interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src/Abl).
-
Gatekeeper Interaction: The 5-carboxamide substituent vectors towards the "gatekeeper" residue, allowing for selectivity tuning based on the size of the N-substituent (Methyl in this case).
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule is highly attractive:
-
Low MW (<160): Leaves ample room for growing the molecule.[3]
-
Rigid Geometry: The thiazole ring holds the vectors in a defined plane.[3]
-
Synthetic Handle: The 2-amino group is a "univeral handle" for coupling to diverse libraries.[3]
Safety & Handling (GHS)[3]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Store at 2-8°C for long-term stability to prevent slow oxidation or discoloration.
References
-
Dasatinib Structure & Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[3] J. Med. Chem.2004 , 47(27), 6658–6661.[4] Link
-
Synthesis of 2-Aminothiazole-5-carboxamides: Chen, S., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc2010 , 2010(6), 32-38.[3][7] Link
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Physicochemical Properties (PubChem): "2-Amino-N-methylthiazole-5-carboxamide (Compound)."[3][5] PubChem, National Library of Medicine.[3] Accessed Jan 2026.[3] Link[3]
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Thiazole Reactivity: Grimmett, M. R.[3] "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.[3] (General reference for thiazole chemistry).
-
Solid Phase Synthesis: Lee, T., et al. "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase."[3][8] Molecules2019 , 24(9), 1836.[3][4] Link
Sources
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- 3. 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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